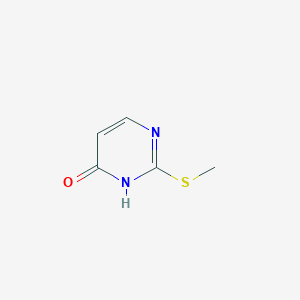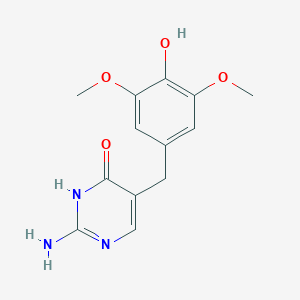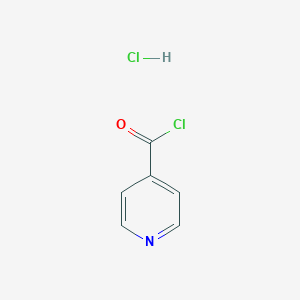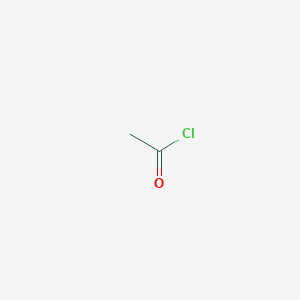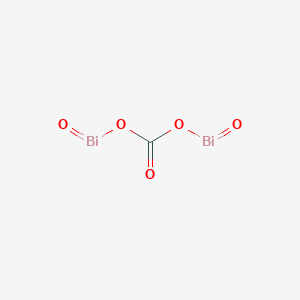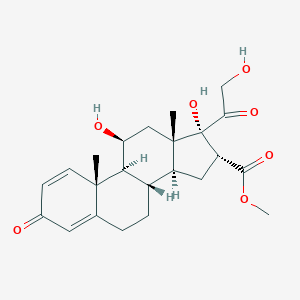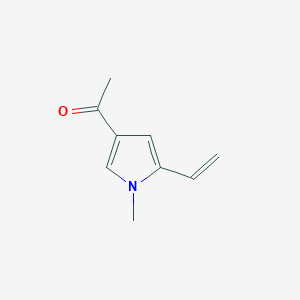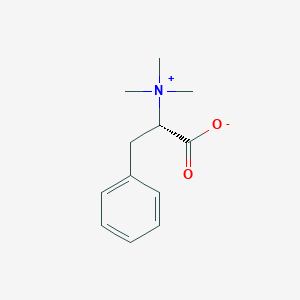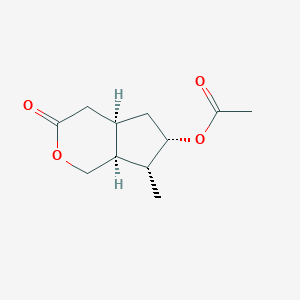
Isoboonein acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoboonein acetate is a natural compound isolated from the herbs of Rauvolfia vomitoria . It belongs to the category of natural compounds known as Iridoids .
Molecular Structure Analysis
Isoboonein acetate has the molecular formula C11H16O4 and a molecular weight of 212.2 . Its structure includes a cyclopenta[c]pyran ring .
Physical And Chemical Properties Analysis
. It has a predicted boiling point of 336.4±35.0°C and a predicted density of 1.16±0.1 g/cm3 .
Scientific Research Applications
Anti-Inflammatory Activities
Isoboonein acetate has been found to have anti-inflammatory activities. It has been isolated from the stems of Neonauclea reticulata (Havil.) Merr, a plant known for its medicinal properties . The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages cell line . This suggests that Isoboonein acetate could potentially be used in the treatment of inflammatory conditions.
Antibacterial Properties
Previous studies have shown that Isoboonein acetate possesses antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Antitumor Activity
Isoboonein acetate has also been found to exhibit antitumor activity . This suggests that it could potentially be used in cancer treatment.
Cytotoxic Effects
Eugenol, a compound related to Isoboonein acetate, has been found to demonstrate cytotoxic effects against normal cells and lung cancer cells at higher doses . This suggests that Isoboonein acetate could potentially have similar effects.
Enhancement of Cytostatic Drug Activity
Eugenol has been found to enhance the cytotoxic and pro-apoptotic activity of cisplatin, a cytostatic drug, in both in vivo and in vitro studies on triple-negative breast tumors . This suggests that Isoboonein acetate could potentially be used to enhance the effectiveness of certain cancer treatments.
Potential Component of Medicinal Products
Due to its numerous properties, Isoboonein acetate remains an important object of scientific research as a potential component of various medicinal products .
Safety and Hazards
properties
IUPAC Name |
[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHSEZGXPVNLN-QQRDMOCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoboonein acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

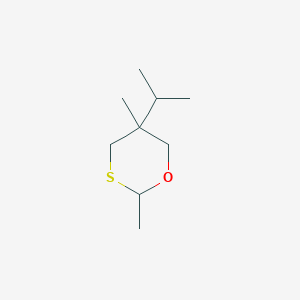
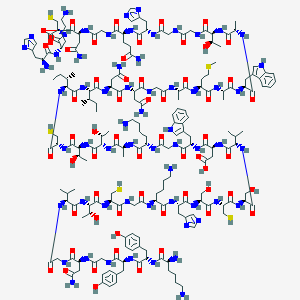
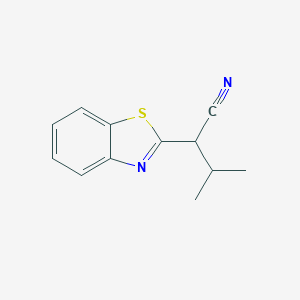
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
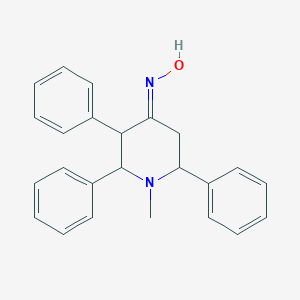
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
